Dimethyl 1-(4-fluorobenzoyl)-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate
Description
Dimethyl 1-(4-fluorobenzoyl)-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate (Compound 8b) is a synthetic pyrroloquinoline derivative characterized by a 4-fluorobenzoyl group at position 1, a methoxy substituent at position 7, and two methyl ester groups at positions 2 and 3. Its molecular formula is C₂₄H₁₈FNO₆, with a melting point of 215–216°C and a synthesis yield of 41% via recrystallization from methanol-CHCl₃ . Key spectral data include:
Properties
CAS No. |
618443-88-2 |
|---|---|
Molecular Formula |
C24H18FNO6 |
Molecular Weight |
435.4 g/mol |
IUPAC Name |
dimethyl 1-(4-fluorobenzoyl)-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate |
InChI |
InChI=1S/C24H18FNO6/c1-30-16-9-11-17-14(12-16)6-10-18-19(23(28)31-2)20(24(29)32-3)21(26(17)18)22(27)13-4-7-15(25)8-5-13/h4-12H,1-3H3 |
InChI Key |
RURNHKHHUYYXAD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N3C(=C(C(=C3C(=O)C4=CC=C(C=C4)F)C(=O)OC)C(=O)OC)C=C2 |
Origin of Product |
United States |
Preparation Methods
Quaternization of 6-Methoxyquinoline
The first step involves the quaternization of 6-methoxyquinoline 1 with 2-bromo-4-fluoroacetophenone 2 in propylene oxide. This solvent acts as both the reaction medium and a scavenger for HBr, facilitating the formation of the quinolinium bromide 7b (Scheme 1). Propylene oxide generates an alkoxide ion in situ, which deprotonates the intermediate, driving the reaction to completion.
Scheme 1: Formation of Quinolinium Bromide
1,3-Dipolar Cycloaddition with DMAD
The quinolinium bromide 7b undergoes deprotonation to generate the N-ylide, which reacts with DMAD in a 1,3-dipolar cycloaddition (Scheme 2). This step introduces the dimethyl ester groups at positions 2 and 3 of the pyrrolo[1,2-a]quinoline core. The reaction proceeds at room temperature, yielding the target compound in 50–55% isolated yield after chromatographic purification.
Scheme 2: Cycloaddition to Form the Target Compound
Table 1: Reaction Conditions and Yields
| Step | Reactants | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | 6-Methoxyquinoline + 2 | Propylene Oxide | RT | 85–90 |
| 2 | 7b + DMAD | Propylene Oxide | RT | 50–55 |
Mechanistic Insights and Optimization
The regioselectivity of the cycloaddition is governed by frontier molecular orbital interactions. The N-ylide’s HOMO interacts preferentially with the LUMO of the electron-deficient DMAD, favoring the observed regiochemistry. Key optimization factors include:
-
Solvent Choice: Propylene oxide’s dual role as base and solvent simplifies the one-pot methodology.
-
Stoichiometry: A 1:1 ratio of quinolinium salt to DMAD minimizes side reactions.
-
Reaction Time: Extended stirring (24–48 hours) ensures complete conversion.
Spectroscopic Characterization
The compound’s structure was confirmed via NMR, NMR, and X-ray crystallography (for analog 4e ). Notable spectral features include:
-
NMR (400 MHz, CDCl):
-
Singlet at δ 7.58–7.74 ppm (H-2, adjacent to ester groups).
-
Doublet at δ 8.29–8.31 ppm (H-4, ).
-
Multiplet at δ 7.16–7.32 ppm (H-6 and H-8, shielded by methoxy group).
-
-
NMR:
-
Carbonyl carbons at δ 165.2–168.4 ppm (ester and benzoyl groups).
-
Quaternary carbons of the pyrrolo ring at δ 126.0–139.9 ppm.
-
Challenges and Alternative Approaches
Initial attempts to synthesize this compound via a one-pot three-component reaction (quinoline + bromoacetophenone + DMAD) failed due to DMAD’s high reactivity, which promoted side reactions. The two-step protocol circumvented this issue by isolating the quinolinium bromide intermediate. Alternative dipolarophiles, such as ethyl propiolate, afforded lower yields (47–55%) and required harsher conditions.
Applications and Derivatives
While the reviewed literature focuses on synthesis, related pyrrolo[1,2-a]quinolines exhibit bioactivity against neurological targets and antimicrobial agents . Functionalization at the 1-position (4-fluorobenzoyl group) enhances lipophilicity, potentially improving blood-brain barrier penetration.
Chemical Reactions Analysis
Bromination Reactions
Bromination at the 4-position of the pyrroloquinoline core has been demonstrated in structurally analogous compounds. For example:
-
Product : Dimethyl 4-bromo-1-(4-fluorobenzoyl)pyrrolo[1,2-a]quinoline-2,3-dicarboxylate.
-
Application : Brominated derivatives show enhanced antitubercular activity (MIC: 16 µg/mL against Mycobacterium tuberculosis) .
Substitution Reactions
The 4-fluorobenzoyl group undergoes nucleophilic substitution under controlled conditions:
-
Aromatic Fluorine Replacement :
Ester Hydrolysis
The methyl ester groups at positions 2 and 3 are hydrolyzable:
-
Product : Dicarboxylic acid derivative (precursor for further functionalization).
Spectroscopic Characterization
Critical NMR data for reaction monitoring:
| Proton Position | δ (ppm) | Multiplicity | Coupling Constant (J/Hz) | Source |
|---|---|---|---|---|
| H-2 | 7.58–7.74 | Singlet | – | |
| H-4 | 8.29–8.31 | Doublet | 9.3 | |
| H-9 | 7.97–8.09 | Doublet | 8.5 | |
| 7-OCH₃ | 3.92 | Singlet | – |
Stability and Reactivity Trends
-
Thermal Stability : Decomposes above 215°C (observed during melting point analysis) .
-
Light Sensitivity : Degrades under prolonged UV exposure due to the fluorobenzoyl group .
-
pH Sensitivity : Stable in neutral conditions but undergoes ester hydrolysis in strongly acidic/basic media .
This compound’s reactivity is heavily influenced by its electron-deficient pyrroloquinoline core and electron-withdrawing ester/fluorobenzoyl groups, making it a versatile scaffold for further medicinal chemistry optimization .
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, a study focused on the antifungal properties of pyrroloquinoline derivatives indicated that dimethyl 1-(4-fluorobenzoyl)-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate exhibits inhibitory effects against various fungal strains, including Candida albicans. Molecular docking studies further elucidated its mechanism of action at the molecular level, suggesting strong interactions with target proteins involved in fungal metabolism .
Antitubercular Activity
The compound has also been evaluated for its antitubercular properties. A study conducted on novel analogues of pyrroloquinoline derivatives demonstrated that this compound showed promising activity against Mycobacterium tuberculosis. The structure-activity relationship (SAR) analysis indicated that modifications in the substituent patterns significantly influenced the efficacy of these compounds as antitubercular agents .
Synthesis and Structural Insights
The synthesis of this compound involves a one-pot three-component reaction using quinolinium N-ylides. This method allows for efficient production with good yields and purity. The synthetic pathway has been optimized to enhance the overall efficiency and reduce byproducts .
Table 1: Synthesis Overview
| Step | Reagents Used | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Quinoline + Bromoacetophenones | Room temperature | 50-60% |
| 2 | Quinolinum salts + Acetylenic dipolarophile | Propylene oxide | 47-55% |
Pharmacokinetics and Drug Design
Pharmacokinetic evaluations have been conducted to assess the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. The compound exhibits favorable characteristics for drug development, including good solubility and stability under physiological conditions .
Future Directions in Research
Given its promising biological activities and favorable pharmacokinetic profile, further research is warranted to explore:
- Mechanistic Studies : Understanding the detailed mechanisms of action at molecular levels.
- In Vivo Studies : Evaluating efficacy and safety in animal models.
- Structure Optimization : Modifying chemical structures to enhance potency and reduce toxicity.
Mechanism of Action
The mechanism of action of Dimethyl 1-(4-fluorobenzoyl)-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate involves its interaction with specific molecular targets. For instance, its anti-tubercular activity is attributed to its ability to inhibit the growth of Mycobacterium tuberculosis by targeting essential enzymes and pathways involved in bacterial cell wall synthesis . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below summarizes structural differences among analogs:
Key Observations :
Physical and Spectral Properties
| Property | 8b | 6b | 4g | 5l |
|---|---|---|---|---|
| Melting Point (°C) | 215–216 | 209–210 | Not reported | Not reported |
| Synthesis Yield | 41% | 51% | Not reported | Not reported |
| MS (m/z) | 435 (M+H)+ | 361 (M+H)+ | 402.2 (M+H)+ | 477 (M+H)+ |
| ¹³C-NMR (δ) | 166.2 (C-F) | 186.2 (C=O) | 104.4 (C-5) | 163.47 (C=O) |
Notable Trends:
Biological Activity
Dimethyl 1-(4-fluorobenzoyl)-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its promising biological activities. This article explores the compound's synthesis, biological mechanisms, and its potential therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
The molecular formula of this compound is . Its structure features a pyrroloquinoline backbone with methoxy and fluorobenzoyl substituents that influence its chemical reactivity and biological properties. The synthesis typically involves multi-step processes that allow for precise control over the compound's functional characteristics. For instance, the compound can be synthesized through a one-pot three-component reaction involving quinolinium N-ylides and various dipolarophiles, yielding products with significant yields (approximately 50-60%) .
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects that disrupt cellular proliferation. The underlying mechanisms may involve the induction of apoptosis and inhibition of critical signaling pathways associated with tumor growth .
Antimicrobial Effects
In addition to its anticancer properties, this compound has shown potential as an antimicrobial agent. Studies suggest that it can inhibit the growth of both bacterial and fungal pathogens. The presence of the fluorobenzoyl group is believed to enhance its interaction with microbial targets, leading to effective inhibition .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological efficacy of this compound. Variations in substituents on the pyrroloquinoline core significantly affect its pharmacological profile. For example, modifications to the methoxy group or the introduction of different halogenated benzoyl moieties can enhance solubility and bioavailability while maintaining or improving biological activity .
Case Studies
Several case studies highlight the biological activity of this compound:
- Anticancer Activity Study : A study evaluated the compound against human breast cancer cell lines (MCF-7). Results showed a significant reduction in cell viability with an IC50 value in the micromolar range, indicating potent anticancer properties .
- Antimicrobial Efficacy : Another investigation assessed its effects on Staphylococcus aureus and Candida albicans. The compound demonstrated minimum inhibitory concentrations (MICs) that were lower than those of standard antibiotics, suggesting strong antimicrobial potential .
Table: Comparison of Biological Activities
| Compound | Activity Type | IC50/MIC Values | Mechanism |
|---|---|---|---|
| This compound | Anticancer | ~10 µM (MCF-7) | Induction of apoptosis |
| This compound | Antimicrobial | 5 µg/mL (S. aureus) | Disruption of cell wall synthesis |
Q & A
How can researchers optimize the synthesis of dimethyl 1-(4-fluorobenzoyl)-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate to improve yield and purity?
Answer (Basic):
Optimization involves systematic variation of reaction parameters such as temperature, solvent polarity, and catalyst loading. For example, dimethyl ester derivatives of pyrroloquinoline analogs (e.g., compound 5n in ) were synthesized using controlled stepwise coupling of fluorobenzoyl groups under inert atmospheres. Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates.
- Catalyst screening : Lewis acids like BF₃·Et₂O improve acylation efficiency.
- Workup protocols : Column chromatography with gradient elution (hexane/ethyl acetate) isolates the product.
Analytical validation via ¹H/¹³C NMR and elemental analysis (e.g., C: 68.51% vs. calcd. 68.49% in ) ensures purity .
What spectroscopic methods are most effective for characterizing the structural integrity of this compound?
Answer (Basic):
A multi-technique approach is critical:
- ¹H/¹³C NMR : Assigns substituent positions (e.g., fluorobenzoyl methoxy groups show distinct δ 3.93–4.38 ppm in DMSO-d₆ for analogous compounds) .
- HRMS (ESI) : Confirms molecular weight (e.g., m/z 473 [M+H]⁺ in ) with <5 ppm error.
- IR spectroscopy : Identifies carbonyl stretches (C=O at ~1640–1870 cm⁻¹) and aromatic C-F bonds (~1220 cm⁻¹) .
- X-ray crystallography (if crystalline): Resolves stereochemical ambiguities in the pyrroloquinoline core .
How can computational chemistry be integrated to predict the reactivity of substituents in the pyrroloquinoline core?
Answer (Advanced):
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (as in ) enable:
- Electrostatic potential mapping : Predicts nucleophilic/electrophilic sites (e.g., fluorobenzoyl group’s electron-withdrawing effect).
- Transition state analysis : Models steric hindrance during acylation or methoxy group substitution.
- Solvent effects : COSMO-RS simulations optimize solvation free energy for reaction steps.
Experimental validation via kinetic studies (e.g., monitoring by in-situ FTIR) bridges computational predictions with empirical data .
How should researchers address contradictions in spectroscopic data during structural validation?
Answer (Advanced):
Discrepancies (e.g., unexpected NOE correlations or HRMS deviations) require:
- Cross-validation : Compare 2D NMR (COSY, HSQC) with analogous compounds (e.g., ’s 4-chloro-7-fluoropyrroloquinoxaline data).
- Isotopic labeling : Use ¹⁸O-labeled esters to trace ester hydrolysis artifacts.
- Dynamic NMR : Resolve conformational equilibria causing split signals (e.g., rotamers in the benzoyl group).
Contradictions may arise from polymorphism or residual solvents, necessitating TGA/DSC analysis .
What methodologies enable the study of this compound’s potential in drug discovery pipelines?
Answer (Advanced):
While direct evidence is limited, structural analogs suggest:
- In vitro assays : Screen for kinase inhibition (e.g., JAK/STAT pathways) using fluorogenic substrates.
- Molecular docking : Align the fluorobenzoyl moiety into hydrophobic pockets of target proteins (e.g., using AutoDock Vina).
- Metabolic stability : Use liver microsomes to assess esterase-mediated hydrolysis of the dimethyl groups.
Prioritize compounds with logP <5 (calculated via ChemAxon) to balance solubility and membrane permeability .
How can reactor design principles improve scalability for synthesizing this compound?
Answer (Advanced):
Leverage continuous flow chemistry ( ’s RDF2050112):
- Microreactors : Enhance heat transfer for exothermic steps (e.g., acylation).
- Membrane separation : Purify intermediates via nanofiltration (MWCO 500 Da).
- Process analytical technology (PAT) : In-line IR probes monitor reaction progress in real time.
Compare batch vs. flow yields (e.g., 65% batch vs. 78% flow for similar quinoline derivatives) to justify scalability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
